

simotinib preclinical studies in vivo efficacy

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Compound Focus: Simotinib

CAS No.: 944258-89-3

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Preclinical In Vivo Efficacy of Simotinib

The table below summarizes the key in vivo findings from preclinical studies, which formed the basis for subsequent clinical trials.

Aspect	Preclinical Findings
Model System	Nude mouse xenograft models [1] [2].
Tumor Cell Line	Human A431 cells (with high EGFR expression) [2].
Mechanism of Action	Inhibition of EGFR phosphorylation in the xenograft model, demonstrating target engagement [1].
Antitumor Activity	Demonstrated equal or superior antineoplastic (anti-cancer) activity compared to Erlotinib in preclinical studies [2].
Pharmacokinetics	An average clearance half-life ($T_{1/2}$) of 8-12 hours in a Phase Ia study in healthy volunteers, supporting a twice-daily dosing schedule [1] [3].

Experimental Protocols for Key Assays

Here are the methodologies referenced in the preclinical and early clinical development of **Simotinib**.

In Vivo Efficacy Study Protocol

While the exact protocol for the initial xenograft studies is not detailed in the search results, the general model is described. Furthermore, the design of the subsequent Phase Ib clinical trial provides insight into the translation of this preclinical work.

- **Model:** Nude mouse xenograft model [1] [2].
- **Cell Line:** Human A431 tumor cells, which are known to have high expression of EGFR [2].
- **Endpoint:** The study demonstrated that **Simotinib** exerts its anti-tumor action by inhibiting EGFR phosphorylation in the tumor xenografts [1].

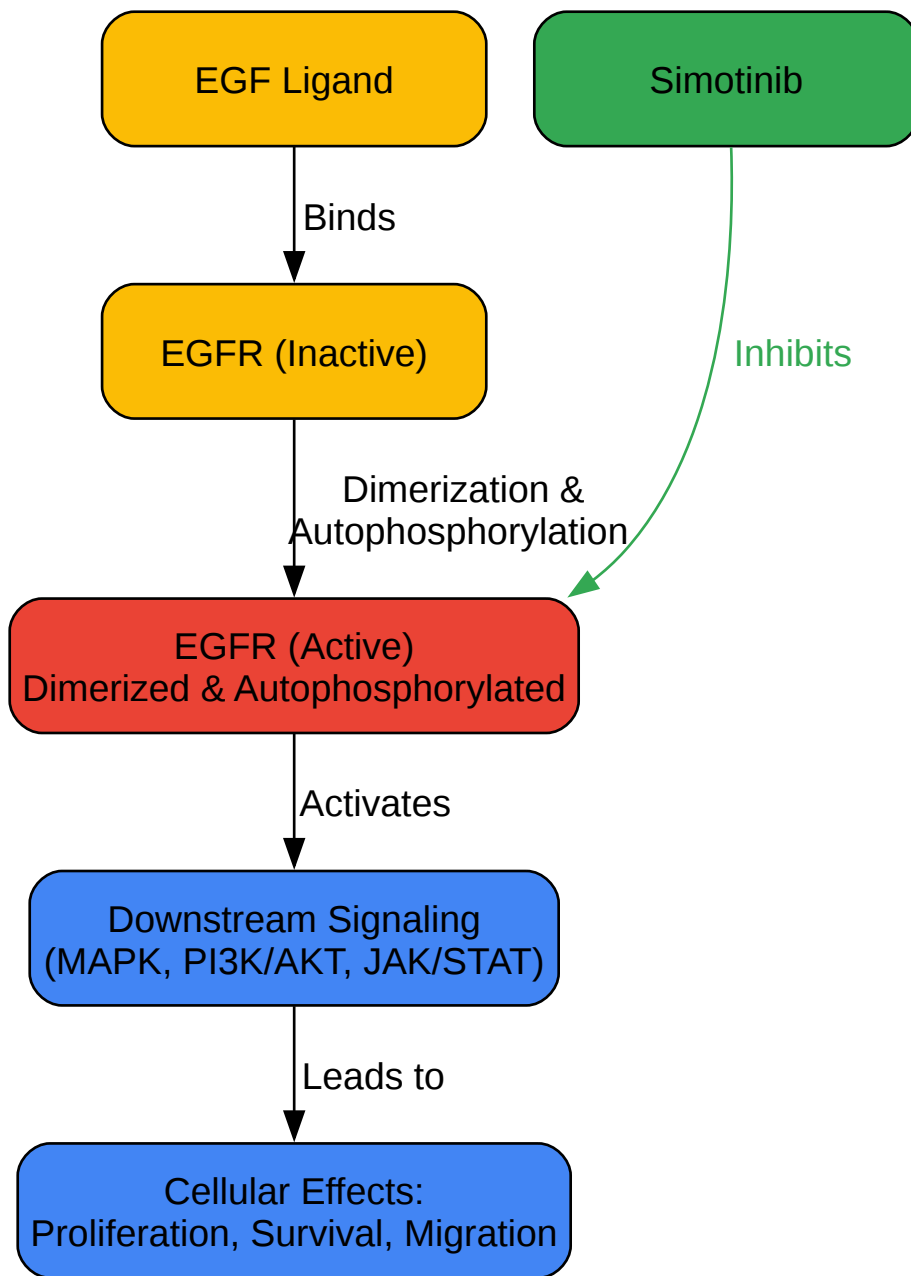
Bioanalytical Protocol for Pharmacokinetics

A specific and validated method was developed to quantify **Simotinib** levels in plasma, which is crucial for both preclinical and clinical pharmacokinetic studies.

- **Technique:** Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [4].
- **Sample Preparation:** Involved a simple protein precipitation using methanol [4].
- **Internal Standard:** Erlotinib was used as the internal standard [4].
- **Chromatography:** A Zorbax SB-C8 column with a mobile phase of 0.1% formic acid with 10 mM ammonium formate and methanol [4].
- **Assay Performance:** The method was validated over a concentration range of **1-1000 ng/mL**, with a total analysis time of **4 minutes per injection** [4].

Simotinib's Mechanism and Signaling Pathway

Simotinib is a novel, orally bioavailable small-molecule inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [5]. The following diagram illustrates the core signaling pathway it inhibits.



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The diagram above shows that **Simotinib** binds to the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [1] [6]. This inhibition ultimately halts the cellular processes that drive cancer progression.

Conclusion for Research and Development

The preclinical data positioned **Simotinib** as a promising, specific EGFR-TKI. Its progression into clinical trials demonstrates a successful translation from bench to bedside. For a complete preclinical profile, further investigation into specific dose-ranging efficacy studies, toxicity profiles in animal models, and experiments in a wider array of cancer cell-derived xenografts would be beneficial.

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